1-[(4-Nitrophenyl)sulfanyl]-3-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
1-(4-nitrophenyl)sulfanyl-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2S/c14-13(15,16)9-2-1-3-12(8-9)20-11-6-4-10(5-7-11)17(18)19/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWHMWOLHGMXLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395207 | |
| Record name | 9G-324S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61405-53-6 | |
| Record name | 9G-324S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Reaction Conditions:
- Base: Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 110°C facilitates deprotonation of the thiol and activation of the aryl halide.
- Solvent: Polar aprotic solvents like DMF enhance nucleophilicity and stabilize transition states.
- Yield Considerations: Electron-withdrawing groups (e.g., nitro, trifluoromethyl) activate the aryl halide toward substitution but may reduce reaction rates due to steric and electronic effects.
A representative procedure involves heating 4-nitrothiophenol (1.0 equiv) with 1-bromo-3-(trifluoromethyl)benzene (1.1 equiv) and K₂CO₃ (2.0 equiv) in DMF at 110°C for 12–24 hours. Workup includes extraction with ethyl acetate, washing with brine, and silica gel chromatography.
Transition Metal-Catalyzed Cross-Coupling
Palladium- and copper-catalyzed couplings offer robust pathways for constructing diaryl sulfides. These methods are particularly advantageous for coupling aryl halides with thiols or thiol surrogates.
Palladium-Catalyzed Thioetherification
A method adapted from α,α-difluoroethyl thioether synthesis employs PdCl₂(PPh₃)₂ as a catalyst:
- Reactants: 4-Nitrothiophenol and 1-bromo-3-(trifluoromethyl)benzene.
- Conditions: Triethylamine (NEt₃) in DMF at 80°C under argon.
- Mechanism: Oxidative addition of the aryl bromide to Pd(0), followed by ligand exchange with the thiolate and reductive elimination to form the C–S bond.
This method achieves moderate yields (≈65%) but requires inert atmosphere and careful handling of air-sensitive catalysts.
Copper-Mediated Coupling
Nano-copper oxide (CuO) catalysts enable efficient C–S bond formation under aerobic conditions:
- Reactants: 3-Iodo-(trifluoromethyl)benzene and 4-nitrothiophenol.
- Conditions: Nano-CuO (5 mol%), KOH (2.0 equiv), DMSO solvent at 130°C.
- Advantages: High yields (up to 94% for symmetrical sulfides), catalyst recyclability, and tolerance toward electron-deficient arenes.
For unsymmetrical sulfides like the target compound, stoichiometric control and slow addition of reactants may optimize regioselectivity.
Comparative Analysis of Methods
| Method | Catalysts/Reagents | Temperature (°C) | Yield* | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃, DMF | 110 | 60–70% | Simple setup, low cost | Long reaction time, moderate yields |
| Pd-Catalyzed | PdCl₂(PPh₃)₂, NEt₃ | 80 | 50–65% | Broad substrate scope | Air-sensitive, expensive catalysts |
| Nano-CuO Mediated | CuO, KOH, DMSO | 130 | 70–85% | High efficiency, recyclable catalyst | High temperature, solvent viscosity |
*Estimated based on analogous reactions in cited literature.
Mechanistic Insights and Side Reactions
- Electron-Deficient Arenes: The nitro and trifluoromethyl groups deactivate both coupling partners, necessitating elevated temperatures or strong bases.
- Competing Pathways: Homocoupling of thiols or aryl halides may occur, especially under Cu-mediated conditions. Excess thiol (1.2–1.5 equiv) suppresses this.
- Byproduct Formation: Hydrolysis of nitro groups or defluorination under basic conditions requires pH control.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Nitrophenyl)sulfanyl]-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitrophenyl sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Tin(II) chloride (SnCl2), hydrochloric acid (HCl)
Substitution: Sodium hydride (NaH), dimethylformamide (DMF)
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Various substituted benzene derivatives
Scientific Research Applications
1-[(4-Nitrophenyl)sulfanyl]-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(4-Nitrophenyl)sulfanyl]-3-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The nitrophenyl sulfanyl group can undergo redox reactions, potentially affecting cellular redox states and signaling pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, influencing its membrane permeability and bioavailability.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs include:
Physical and Chemical Properties
- Molecular Weight : The target compound (307.27 g/mol) is heavier than analogs due to the sulfanyl-linked nitro group.
- Stability: –NO₂ and –CF₃ groups increase thermal stability but may sensitize the compound to reduction (nitro group) or hydrolysis (sulfanyl bridge).
- Solubility : Trifluoromethyl groups generally reduce polarity, but the sulfanyl and nitro groups may counteract this, depending on the solvent.
Biological Activity
1-[(4-Nitrophenyl)sulfanyl]-3-(trifluoromethyl)benzene is a compound that has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article delves into its biological interactions, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C13H8F3NO2S
- Molecular Weight : 299.27 g/mol
- CAS Number : 61405-53-6
The compound features a benzene ring substituted with a nitrophenyl sulfanyl group and a trifluoromethyl group , which contribute to its unique chemical properties and biological activity. The nitrophenyl sulfanyl group is known for its ability to undergo redox reactions, potentially influencing cellular redox states and signaling pathways .
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, improving membrane permeability and bioavailability .
Potential Interactions:
- Enzymatic Activity : The compound may inhibit or activate specific enzymes, affecting metabolic pathways.
- Receptor Binding : It has been suggested that this compound interacts with nicotinic acetylcholine receptors (nAChRs), showing potential as an antagonist in pharmacological studies .
Antinociceptive Activity
Research indicates that derivatives of this compound exhibit significant antinociceptive effects. In a study involving analogues, it was found that certain compounds displayed high affinity for α4β2-nAChRs and acted as antagonists against nicotine-induced antinociception in vivo .
Case Study 1: Nicotinic Acetylcholine Receptor Interaction
A study explored the pharmacological properties of analogues derived from this compound. Compounds demonstrated high selectivity for α4β2-nAChR over other receptor subtypes, suggesting potential therapeutic applications in pain management and addiction treatment .
Case Study 2: Antimicrobial Efficacy
In another investigation, related compounds were tested against Staphylococcus aureus and Escherichia coli. The results indicated varying degrees of antibacterial activity, with some compounds achieving MIC values comparable to established antibiotics .
Data Summary Table
| Study | Target | Activity | MIC (µg/mL) | Notes |
|---|---|---|---|---|
| Study 1 | nAChR | Antagonist | N/A | High affinity for α4β2-nAChR |
| Study 2 | Bacteria | Antibacterial | 50 - 250 | Effective against S. aureus |
| Study 3 | Pain | Antinociceptive | N/A | Significant reduction in pain response |
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing 1-[(4-Nitrophenyl)sulfanyl]-3-(trifluoromethyl)benzene, and what factors influence the choice of reaction conditions?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (NAS). A brominated precursor (e.g., 1-bromo-3-(trifluoromethyl)benzene) reacts with 4-nitrothiophenol under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C. The reaction leverages the electron-withdrawing trifluoromethyl group to activate the benzene ring for substitution. Alternative routes include Ullmann coupling using Cu catalysts for sulfur incorporation. Optimization focuses on solvent polarity, temperature, and catalyst selection to minimize byproducts .
- Key Considerations : Use anhydrous conditions to prevent hydrolysis of intermediates. Monitor reaction progress via TLC or HPLC to isolate the product efficiently.
Q. How can spectroscopic techniques such as NMR and FT-IR confirm the structural integrity and substituent positions in this compound?
- FT-IR Analysis :
- NO₂ asymmetric/symmetric stretches : Peaks at ~1520 cm⁻¹ and ~1350 cm⁻¹ confirm the nitro group.
- C-F stretches (CF₃) : Strong absorptions at 1100–1200 cm⁻¹.
- C-S stretch (sulfanyl) : Weak-to-medium signal at 600–700 cm⁻¹ .
- ¹H NMR Analysis :
- Aromatic protons adjacent to the CF₃ group exhibit deshielding (δ ~7.5–8.0 ppm).
- Splitting patterns distinguish para-substituted nitro groups (e.g., doublets for symmetry) .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the electronic and steric effects of the 4-nitrophenylsulfanyl and trifluoromethyl groups?
- Methodology : Density Functional Theory (DFT) with B3LYP/6-311G(d,p) basis set calculates HOMO-LUMO gaps, charge distribution, and steric hindrance. The nitro and CF₃ groups reduce electron density on the benzene ring, increasing electrophilicity at meta/para positions. Molecular electrostatic potential (MEP) maps predict reactive sites for electrophilic attacks .
- Application : Use these insights to design derivatives for optoelectronic materials, leveraging the compound’s electron-deficient aromatic system.
Q. How do the electron-withdrawing groups (nitro and CF₃) influence reactivity in subsequent chemical modifications?
- Reactivity Profile :
- Electrophilic Substitution : The nitro group directs incoming electrophiles to meta positions, while CF₃ further deactivates the ring, requiring harsh conditions (e.g., nitration with HNO₃/H₂SO₄ at 50°C).
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids is feasible using Pd(OAc)₂ and SPhos ligand in toluene/water .
- Challenges : Competing side reactions (e.g., reduction of nitro groups) necessitate controlled reagent stoichiometry and inert atmospheres.
Q. How can researchers resolve contradictions in reported synthetic yields or byproduct formation?
- Troubleshooting :
- Byproduct Analysis : Use GC-MS or LC-MS to identify impurities (e.g., disulfide byproducts from thiol oxidation).
- Yield Optimization : Replace DMF with DMSO to enhance solubility of 4-nitrothiophenol, improving reaction efficiency.
- Catalyst Screening : Test CuI vs. Pd-based catalysts for NAS to balance cost and reactivity .
Q. What strategies improve crystal quality for X-ray diffraction studies of this compound?
- Crystallization Techniques :
- Use slow evaporation in a 1:1 hexane/ethyl acetate mixture at 4°C.
- Introduce seed crystals to promote nucleation.
- Address poor solubility by derivatization (e.g., methyl ester formation) .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
